Cas no 476459-65-1 (N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide)

N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide
- N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Benzamide, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(1-methylethoxy)-
- F0529-0181
- AB00668043-01
- AKOS024580599
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
- Oprea1_391328
- 476459-65-1
-
- インチ: 1S/C18H16ClN3O2S/c1-11(2)24-13-9-7-12(8-10-13)16(23)20-18-22-21-17(25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
- InChIKey: VJXXVPZOFIXSLW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2Cl)S1)(=O)C1=CC=C(OC(C)C)C=C1
計算された属性
- せいみつぶんしりょう: 373.0651756g/mol
- どういたいしつりょう: 373.0651756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 92.4Ų
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0181-3mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-25mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-15mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-30mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-50mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-10μmol |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-1mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-5mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-10mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0181-2mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamideに関する追加情報
Introduction to N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide (CAS No. 476459-65-1)
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 476459-65-1, belongs to the class of benzamide derivatives and incorporates a thiadiazole moiety, which is known for its broad spectrum of pharmacological properties. The presence of a 2-chlorophenyl group and a propan-2-yloxy substituent further enhances its structural complexity and may contribute to its distinct pharmacological profile.
The chemical structure of N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide can be broken down into several key functional groups that are critical for understanding its potential interactions with biological targets. The benzamide core is a well-known pharmacophore that is frequently encountered in drug molecules due to its ability to modulate various biological pathways. The thiadiazole ring, on the other hand, is a heterocyclic compound that has been extensively studied for its antimicrobial, anti-inflammatory, and antiviral properties. The 2-chlorophenyl group introduces a electron-withdrawing effect, which can influence the electronic properties of the molecule and potentially affect its binding affinity to biological targets. Finally, the propan-2-yloxy group adds a hydrophobic moiety that may enhance the compound's solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide with various biological targets. Studies have suggested that this compound may interact with enzymes and receptors involved in pain signaling, inflammation, and neurodegeneration. For instance, preliminary computational studies indicate that the benzamide moiety could bind to the active site of certain proteases, while the thiadiazole ring might interact with ATP-binding pockets in kinases. These interactions could potentially lead to the development of novel therapeutic agents for conditions such as chronic pain, rheumatoid arthritis, and Alzheimer's disease.
The synthesis of N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the thiadiazole core through a cyclization reaction between appropriate precursors. This intermediate is then functionalized with the 2-chlorophenyl group via nucleophilic substitution or other coupling reactions. Subsequently, the benzamide group is introduced through an amide bond formation reaction, often employing activated carboxylic acid derivatives or acid chlorides. Finally, the propan-2-yloxy group is added through an etherification reaction using propanol or an appropriate alcohol derivative.
In terms of pharmacological evaluation, N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide has shown promising results in preclinical studies. In vitro assays have demonstrated that this compound exhibits inhibitory activity against several target enzymes and receptors relevant to human diseases. For example, it has been found to inhibit the activity of COX enzymes involved in prostaglandin synthesis, which could make it a potential candidate for treating inflammatory disorders. Additionally, preliminary studies suggest that this compound may modulate neurotransmitter release by interacting with specific receptors in the central nervous system.
The potential therapeutic applications of N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide are vast and span across multiple therapeutic areas. Given its structural features and observed biological activities, this compound could be developed into a novel drug for treating chronic pain conditions such as neuropathic pain and fibromyalgia. Furthermore, its anti-inflammatory properties make it a promising candidate for addressing autoimmune diseases like rheumatoid arthritis and psoriasis. In addition to these applications, there is growing interest in exploring its potential as an antiviral agent due to the presence of the thiadiazole moiety.
One of the most exciting aspects of N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-oxy)benzamide is its potential for further chemical modification to optimize its pharmacological properties. By varying substituents on different parts of the molecule, researchers can fine-tune its potency、 selectivity、and pharmacokinetic profile. For instance, replacing the propan-oxy group with other ether or ester functionalities might enhance solubility or metabolic stability。 Similarly, modifying the 2-chlorophenyl group could alter electronic effects and influence binding interactions with biological targets.
The development of N-O5(25hropheny]-13,34-dhiadiz01]-42(propanoqoxy]benzamide as a therapeutic agent also highlights the importance of interdisciplinary collaboration between chemists、 biologists、and pharmacologists。 While computational studies can provide valuable insights into molecular interactions, experimental validation through in vitro and in vivo assays is essential for assessing efficacy and safety。 This holistic approach ensures that promising compounds like N-Os(25hropheny]-13,34-dhiadiz01]-42(propanoqoxy]benzamide are thoroughly evaluated before advancing to clinical trials。
In conclusion, N-Os(25hropheny]-13,34-dhiadiz01]-42(propanoqoxy]benzamide (CAS No。 47645965。1) represents an intriguing compound with significant potential in pharmaceutical research。 Its unique chemical structure、 demonstrated biological activities、and synthetic accessibility make it a valuable scaffold for developing novel therapeutic agents。 As research continues to uncover new applications for this molecule, it will be exciting to see how it contributes to addressing some of humanity's most pressing health challenges。
476459-65-1 (N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide) 関連製品
- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)
- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)
- 2680612-63-7(3-(2,2,2-Trifluoroacetyl)-1,3-oxazinane-2-carboxylic acid)
- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 2411220-59-0(7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one)
- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)
- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)
- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)




